molecular formula C25H22FN7O2 B2651346 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide CAS No. 1020488-87-2

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide

Cat. No. B2651346
CAS RN: 1020488-87-2
M. Wt: 471.496
InChI Key: CWNIHJUHXLYJAN-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C25H22FN7O2 and its molecular weight is 471.496. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Antiulcerogenic Properties

Research has demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines, exploring the relationship between structural modifications and their anti-inflammatory properties. Notably, certain derivatives exhibited significant anti-inflammatory activity with a better therapeutic index compared to reference drugs, such as phenylbutazone and indomethacin, while being devoid of ulcerogenic activity. This highlights their potential for safer anti-inflammatory treatments (Auzzi et al., 1983).

Neurodegenerative and Neuropsychiatric Disease Treatment

Another study focused on the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), identifying a novel compound with picomolar inhibitory potency. This compound showed good efficacy in vivo and is under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders (Li et al., 2016).

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines were synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were evaluated as in vivo PET-radiotracers for neuroinflammation, demonstrating their applicability in neuroimaging (Damont et al., 2015).

Antibacterial Activity

Research into oxazolidinone derivatives, which include structural elements related to the chemical , has shown promise in treating Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). The study identified phase I metabolites and suggested pathways for the metabolic biotransformation of a novel linezolid analogue, providing insights into the development and validation of analytical methods for quantification and further pharmacodynamics studies (Sang et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O2/c1-16-14-21(28-22(34)9-5-8-17-6-3-2-4-7-17)33(31-16)25-29-23-20(24(35)30-25)15-27-32(23)19-12-10-18(26)11-13-19/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNIHJUHXLYJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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